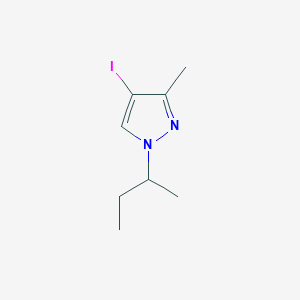

1-(sec-Butyl)-4-iodo-3-methyl-1H-pyrazole

Description

Significance of Pyrazole (B372694) Heterocycles in Organic and Coordination Chemistry

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone of modern heterocyclic chemistry. researchgate.netarkat-usa.orgorganic-chemistry.org Its unique structural and electronic properties have established it as a privileged scaffold in both organic synthesis and coordination chemistry.

The pyrazole ring is characterized by its aromatic nature, arising from the delocalization of six π-electrons over the five-membered ring. arkat-usa.org This aromaticity confers significant stability to the pyrazole core. The structure contains a basic, pyridine-like nitrogen atom and a non-basic, pyrrole-like nitrogen atom, which can be substituted. This duality in the nature of the nitrogen atoms allows for diverse chemical reactivity and the ability to participate in various non-covalent interactions, which is crucial for its role in biological systems and as a ligand in coordination complexes. researchgate.net The substitution pattern on the pyrazole ring can be readily modified, allowing for the fine-tuning of its steric and electronic properties to suit specific applications. nih.gov

The versatility of the pyrazole scaffold makes it an invaluable building block in the synthesis of more complex molecules. researchgate.netbldpharm.com Pyrazole derivatives are utilized in the construction of a wide range of compounds with applications in pharmaceuticals, agrochemicals, and materials science. mdpi.comnih.gov Their ability to undergo various chemical transformations, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions, provides synthetic chemists with a powerful tool for molecular design and construction. bldpharm.com The pyrazole moiety is a key component in numerous marketed drugs, highlighting its importance in medicinal chemistry. nih.gov

Overview of 4-Iodopyrazole (B32481) Derivatives: Synthesis and Utility

Within the vast family of pyrazole derivatives, 4-iodopyrazoles represent a particularly useful subclass of synthetic intermediates. nih.gov The introduction of an iodine atom at the C4 position of the pyrazole ring opens up a gateway for a multitude of chemical transformations.

The synthesis of 4-iodopyrazoles can be achieved through various methods, most commonly via electrophilic iodination of the pyrazole ring using reagents such as iodine in the presence of an oxidizing agent or N-iodosuccinimide. nih.gov The reactivity of the pyrazole ring at the C4 position makes this transformation generally efficient and regioselective.

The primary utility of 4-iodopyrazole derivatives lies in their ability to participate in a wide array of cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions. These reactions allow for the facile introduction of diverse carbon-based substituents at the C4 position, leading to the generation of highly functionalized and complex pyrazole structures. This synthetic flexibility makes 4-iodopyrazoles valuable precursors in the synthesis of biologically active molecules and functional materials.

Specific Context of 1-(sec-Butyl)-4-iodo-3-methyl-1H-pyrazole in Contemporary Research

While extensive research has been conducted on the broader class of pyrazoles and 4-iodopyrazoles, the specific compound This compound is primarily recognized as a valuable building block in synthetic organic chemistry. Its structure combines the key features of a substituted pyrazole with a reactive iodine handle, making it a tailored starting material for the synthesis of more elaborate molecules.

The presence of the sec-butyl group at the N1 position and the methyl group at the C3 position provides specific steric and electronic properties to the pyrazole core. These substituents can influence the compound's solubility, reactivity, and the conformational preferences of the final products derived from it. The iodine atom at the C4 position serves as a versatile functional group for further molecular elaboration through the aforementioned cross-coupling reactions.

In contemporary research, compounds like This compound are likely utilized in discovery chemistry campaigns, particularly in the pharmaceutical and agrochemical sectors. Researchers can employ this molecule as a starting point to generate libraries of novel compounds for biological screening. By systematically varying the substituent introduced at the C4 position via cross-coupling reactions, chemists can explore the structure-activity relationships of new chemical entities in the quest for new drugs and crop protection agents. Although specific, high-profile research exclusively focused on this exact molecule is not widely documented in publicly available literature, its utility as a synthetic intermediate is well-established within the principles of modern medicinal and process chemistry.

Data Tables

Table 1: Physicochemical Properties of Pyrazole

| Property | Value |

| Molecular Formula | C₃H₄N₂ |

| Molar Mass | 68.08 g/mol |

| Melting Point | 66-70 °C |

| Boiling Point | 186-188 °C |

| pKa (of conjugate acid) | 2.49 |

Table 2: Common Cross-Coupling Reactions of 4-Iodopyrazoles

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System |

| Suzuki Coupling | Boronic acid/ester | C-C | Palladium |

| Sonogashira Coupling | Terminal alkyne | C-C (sp) | Palladium/Copper |

| Heck Coupling | Alkene | C-C (sp²) | Palladium |

| Buchwald-Hartwig Amination | Amine | C-N | Palladium |

| Stille Coupling | Organotin reagent | C-C | Palladium |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-butan-2-yl-4-iodo-3-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13IN2/c1-4-6(2)11-5-8(9)7(3)10-11/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSGHJUXMUBZGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=C(C(=N1)C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901236841 | |

| Record name | 1H-Pyrazole, 4-iodo-3-methyl-1-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901236841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354705-33-1 | |

| Record name | 1H-Pyrazole, 4-iodo-3-methyl-1-(1-methylpropyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354705-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 4-iodo-3-methyl-1-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901236841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Pathways of 1 Sec Butyl 4 Iodo 3 Methyl 1h Pyrazole

Reactivity Profile Conferred by the C4-Iodine Moiety

The iodine atom at the C4 position is the most significant feature influencing the reactivity of 1-(sec-Butyl)-4-iodo-3-methyl-1H-pyrazole. The carbon-iodine (C-I) bond is the least stable among the carbon-halogen bonds, making the iodine an excellent leaving group. This inherent reactivity makes the C4 position highly susceptible to a range of synthetic transformations that are otherwise difficult to achieve on an unfunctionalized pyrazole (B372694) ring.

The C4 position of the pyrazole ring is generally the most nucleophilic and prone to electrophilic substitution. arkat-usa.orgencyclopedia.pub However, once iodinated, the reactivity profile shifts dramatically. The C-I bond allows the C4 carbon to act as an electrophilic center in transition metal-catalyzed cross-coupling reactions or to be converted into a potent nucleophilic center through the formation of organometallic intermediates. arkat-usa.orgnih.gov This dual reactivity is central to its utility as a synthetic building block. The primary pathways for derivatization involve the cleavage of the C-I bond, either through oxidative addition to a transition metal catalyst or via a metal-halogen exchange process. arkat-usa.orgnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions at the C4 Position

Transition metal-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming new bonds in organic synthesis. doabooks.org The C4-iodo group of this compound makes it an ideal substrate for such transformations, enabling the formation of both carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds, particularly for the synthesis of biaryl and vinyl-substituted pyrazoles. rsc.org The reaction involves the coupling of the 4-iodopyrazole (B32481) with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov While highly effective, studies on related halogenated aminopyrazoles have shown that iodo-derivatives can be more prone to a dehalogenation side reaction compared to their bromo and chloro counterparts under certain conditions. acs.org Nevertheless, the Suzuki-Miyaura reaction remains a viable method for arylating the C4 position of iodopyrazoles. nih.gov

Sonogashira Coupling: The Sonogashira coupling is an efficient method for forming a bond between an sp² carbon (from the iodopyrazole) and an sp carbon (from a terminal alkyne). wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org It provides a direct route to 4-alkynylpyrazoles, which are valuable intermediates for synthesizing more complex heterocyclic systems. researchgate.netresearchgate.netresearchgate.net The reaction proceeds under mild conditions and tolerates a wide range of functional groups on the alkyne coupling partner. libretexts.org

Table 1: Examples of C-C Cross-Coupling Reactions on 4-Iodopyrazole Scaffolds

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Yield (%) | Reference |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Base | 4-Phenylpyrazole | 56% | nih.gov |

| Sonogashira | Phenylacetylene (B144264) | Pd catalyst / Cu(I) | 4-(Phenylethynyl)pyrazole | 58% | arkat-usa.org |

| Sonogashira | 2-Propyn-1-ol | Pd/Cu catalyst | 4-(3-Hydroxyprop-1-yn-1-yl)pyrazole | Good | researchgate.net |

| Heck-Mizoroki | Methyl acrylate | Pd(OAc)₂ / P(OEt)₃ | Methyl (E)-3-(pyrazol-4-yl)acrylate | 95% | clockss.org |

The direct formation of carbon-heteroatom bonds at the C4 position offers a streamlined approach to synthesizing 4-alkoxy and 4-aminopyrazoles, which are prevalent motifs in bioactive molecules. nih.gov Copper(I) iodide (CuI) is a particularly effective catalyst for these transformations.

C-O Coupling: The direct alkoxylation of 4-iodopyrazoles can be achieved through a CuI-catalyzed coupling reaction with various alcohols. nih.govnih.govsemanticscholar.org Optimal conditions often involve using the alcohol as a solvent or in large excess, a base such as potassium t-butoxide, and a ligand like 3,4,7,8-tetramethyl-1,10-phenanthroline, frequently under microwave irradiation to accelerate the reaction. nih.govnih.gov This method provides a direct route to 4-alkoxypyrazoles, avoiding multi-step synthetic sequences. nih.govsemanticscholar.org

C-N Coupling: Similar to C-O coupling, CuI-catalyzed reactions can be used to form C-N bonds. The coupling of 4-iodopyrazoles with various amines provides access to 4-aminopyrazole derivatives. Research has shown that copper-catalyzed amination is particularly favorable for alkylamines, complementing palladium-catalyzed methods which are often more suitable for aromatic amines. researchgate.net

Table 2: CuI-Catalyzed C-Heteroatom Coupling of 4-Iodopyrazoles

| Coupling Partner | Product Type | Ligand | Yield (%) | Reference |

| Allyl alcohol | 4-Allyloxypyrazole | 3,4,7,8-Tetramethyl-1,10-phenanthroline | 63% | nih.gov |

| Methanol | 4-Methoxypyrazole | 3,4,7,8-Tetramethyl-1,10-phenanthroline | 80% | semanticscholar.org |

| Benzyl alcohol | 4-(Benzyloxy)pyrazole | 3,4,7,8-Tetramethyl-1,10-phenanthroline | 55% | semanticscholar.org |

| Allylamine | 4-(Allylamino)pyrazole | N,N'-Dimethylethylenediamine | 88% | researchgate.net |

| Piperidine | 4-(Piperidin-1-yl)pyrazole | N,N'-Dimethylethylenediamine | 95% | researchgate.net |

Nucleophilic Substitution Reactions Involving the Iodinated Pyrazole Ring

Direct nucleophilic aromatic substitution (SNAr) on the pyrazole ring is generally challenging. The pyrazole ring is electron-rich, which disfavors attack by nucleophiles unless the ring is activated by potent electron-withdrawing groups, such as nitro substituents. encyclopedia.pub For an unactivated substrate like this compound, the C-I bond does not readily undergo substitution via a classical SNAr mechanism. Instead of direct displacement of the iodide, functionalization at the C4 position is overwhelmingly achieved through the metal-catalyzed cross-coupling reactions or organometallic intermediates described in this article.

Generation of Organometallic Intermediates for Further Functionalization

A powerful strategy for derivatizing this compound involves converting the electrophilic C-I bond into a nucleophilic organometallic species. This transformation, known as a metal-halogen exchange, dramatically inverts the reactivity (umpolung) of the C4 position, opening pathways for reactions with a vast array of electrophiles.

The C-I bond in 4-iodopyrazoles is well-suited for the formation of Grignard reagents (pyrazol-4-ylmagnesium halides). This is typically achieved through an iodine-magnesium exchange reaction by treating the iodopyrazole with a pre-formed Grignard reagent like isopropylmagnesium chloride or ethylmagnesium bromide at low temperatures. arkat-usa.orgnih.gov This exchange is generally fast and efficient, allowing for the preparation of functionalized Grignard reagents that may contain other sensitive groups. nih.govuni-muenchen.de

Once formed, the pyrazol-4-ylmagnesium halide is a potent carbon nucleophile. Its synthetic utility lies in its ability to react with a wide range of electrophiles to introduce new functional groups at the C4 position. adichemistry.com For example, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. youtube.com Quenching with N,N-dimethylformamide (DMF) provides a route to pyrazole-4-carbaldehydes, while reaction with carbon dioxide leads to the corresponding carboxylic acid. arkat-usa.orgyoutube.com This versatility makes the Grignard intermediate a critical hub for extensive functionalization of the pyrazole core.

Table 3: Synthetic Applications of Pyrazol-4-yl Grignard Reagents

| Electrophile | Reagent Example | Resulting Functional Group | Product Example | Reference |

| Aldehyde | Acetaldehyde | Secondary Alcohol | 1-(Pyrazol-4-yl)ethanol | adichemistry.comyoutube.com |

| Ketone | Acetone | Tertiary Alcohol | 2-(Pyrazol-4-yl)propan-2-ol | adichemistry.com |

| Formamide Derivative | N,N-Dimethylformamide (DMF) | Aldehyde | Pyrazole-4-carbaldehyde | arkat-usa.org |

| Carbon Dioxide | CO₂ | Carboxylic Acid | Pyrazole-4-carboxylic acid | youtube.com |

| Nitrile | Acetonitrile | Ketone | 1-(Pyrazol-4-yl)ethan-1-one | adichemistry.com |

| Epoxide | Ethylene oxide | Primary Alcohol (extended chain) | 2-(Pyrazol-4-yl)ethanol | youtube.com |

Synthesis of Pyrazole Carboxylic Acids and Esters from Metalated Precursors

The conversion of this compound into its corresponding carboxylic acid or ester derivatives is a synthetically valuable transformation. This is typically achieved through a two-step sequence involving the formation of an organometallic intermediate followed by carboxylation. The primary method involves a halogen-metal exchange or the formation of a Grignard reagent.

The general strategy begins with the reaction of the 4-iodopyrazole with an organolithium reagent, such as n-butyllithium, or with magnesium metal to form the corresponding pyrazol-4-yl Grignard reagent. This highly reactive, nucleophilic intermediate can then be treated with an electrophilic carbon source.

For the synthesis of the carboxylic acid, the metalated pyrazole is reacted with carbon dioxide (CO₂), often introduced as a gas or in solid form (dry ice), followed by an acidic workup to protonate the resulting carboxylate salt. masterorganicchemistry.comwhiterose.ac.uk This process effectively replaces the iodine atom at the C-4 position with a carboxylic acid group, yielding 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carboxylic acid. While direct examples for the subject compound are not prevalent in the literature, the conversion of 4-iodo-1H-pyrazole derivatives to Grignard reagents and their subsequent reaction with electrophiles like DMF to form aldehydes is a known transformation, suggesting the feasibility of carboxylation with CO₂. arkat-usa.org

To synthesize pyrazole-4-carboxylic acid esters, the metalated intermediate is typically quenched with an alkyl chloroformate (ClCO₂R'), such as ethyl chloroformate. This reaction introduces the ester functionality directly at the C-4 position.

Table 1: General Reaction Scheme for Carboxylation/Esterification

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Metalation | n-BuLi or Mg | 1-(sec-Butyl)-4-lithio-3-methyl-1H-pyrazole or Grignard Reagent |

| 2a | Carboxylation | 1. CO₂ 2. H₃O⁺ | 1-(sec-Butyl)-3-methyl-1H-pyrazole-4-carboxylic acid |

| 2b | Esterification | ClCO₂R' | Alkyl 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carboxylate |

Preparation of Pyrazole Boronic Acid Pinacol (B44631) Esters

Pyrazole boronic acids and their pinacol esters are versatile building blocks in organic synthesis, most notably for their application in Suzuki-Miyaura cross-coupling reactions. The synthesis of 1-(sec-butyl)-3-methyl-1H-pyrazole-4-boronic acid pinacol ester from this compound follows a well-established pathway for heteroaryl halides.

The key step is the conversion of the C-I bond to a C-B bond via a metalated intermediate. This is commonly achieved through a halogen-metal exchange reaction. The starting 4-iodopyrazole is treated with an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent at low temperatures to generate the corresponding pyrazol-4-yl lithium or magnesium species. This intermediate is then quenched with a boron electrophile, typically 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (isopropoxy pinacol borane).

This method provides a direct route to the desired boronic acid pinacol ester, which is generally stable, crystalline, and easily handled for subsequent synthetic applications.

Table 2: Representative Conditions for Boronic Ester Synthesis from Analogous 4-Iodo-1-alkylpyrazoles

| Starting Material Analogue | Metalating Agent | Boron Source | Conditions | Product | Ref |

| 4-Iodo-1-alkylpyrazole | Isopropyl Grignard Reagent | BE001 (borane reagent) | 0–30 °C | 1-Alkylpyrazole-4-pinacol borate | nih.gov |

| 4-Bromo-1-methylpyrazole | n-BuLi | Triisopropyl borate, then Pinacol | -78 °C to RT | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | researchgate.net |

Further Halogenation Reactions (e.g., Di- and Tri-iodination of Pyrazoles)

While this compound is already halogenated, the pyrazole ring can undergo further electrophilic substitution if other positions are sufficiently activated. The regioselectivity of subsequent halogenations is dictated by the electronic effects of the existing substituents (the N-sec-butyl and C-methyl groups) and the directing effect of the pyrazole nitrogen atoms.

Electrophilic iodination of a pyrazole ring typically occurs at the C-4 position. Since this position is already occupied in the subject compound, the next most likely site for iodination is the C-5 position, which is the only remaining unsubstituted carbon on the ring.

Further iodination to produce 1-(sec-butyl)-4,5-diiodo-3-methyl-1H-pyrazole can be achieved by treating the starting material with a suitable iodinating agent under forcing conditions. Common reagents for such transformations include elemental iodine (I₂) in the presence of an oxidizing agent like nitric acid, hydrogen peroxide, or ceric ammonium (B1175870) nitrate (B79036) (CAN). sigmaaldrich.com Alternatively, N-iodosuccinimide (NIS) in an acidic medium such as trifluoroacetic acid can be employed. sigmaaldrich.com Research on the iodination of 4-iodopyrazole has shown that it can lead to 3,4-di-iodo and 3,4,5-tri-iodo pyrazoles, indicating the feasibility of introducing additional iodine atoms onto the ring. Given that the C-3 position is blocked by a methyl group, the expected product of further iodination would be the 4,5-diiodo derivative.

Table 3: Common Reagents for Further Iodination of Pyrazoles

| Reagent System | Description | Potential Product | Ref |

| I₂ / Oxidizing Agent (e.g., H₂O₂, CAN) | Elemental iodine is activated by an oxidant to generate an electrophilic iodine species. | 1-(sec-Butyl)-4,5-diiodo-3-methyl-1H-pyrazole | sigmaaldrich.com |

| N-Iodosuccinimide (NIS) / Acid | A milder source of electrophilic iodine, often used for substrates that are sensitive to strong oxidants. | 1-(sec-Butyl)-4,5-diiodo-3-methyl-1H-pyrazole | sigmaaldrich.com |

| I₂ / NH₄OH | A system reported for the poly-iodination of 4-iodopyrazole itself. | 1-(sec-Butyl)-4,5-diiodo-3-methyl-1H-pyrazole |

Coordination Chemistry and Ligand Applications of Iodopyrazoles

Pyrazole (B372694) as a Ligand Framework for Metal Complexation

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. They are highly valued as ligands in coordination chemistry due to their versatile binding capabilities and the ease with which their steric and electronic properties can be modified through substitution. researchgate.netresearchgate.net The pyrazole ring contains a pyridine-like sp²-hybridized nitrogen atom, which acts as a Lewis base to coordinate with metal ions, and a pyrrole-like nitrogen atom, which can be deprotonated to form pyrazolate anions that act as bridging ligands. nih.govuninsubria.it This dual functionality allows pyrazoles to form stable complexes with a wide array of transition metals. researchgate.netamanote.com

Diverse Coordination Modes: Monodentate, Bidentate, and Polydentate Ligations

The coordination versatility of pyrazole-based ligands is a key feature of their chemistry. researchgate.net As a neutral molecule, 1-(sec-Butyl)-4-iodo-3-methyl-1H-pyrazole primarily functions as a monodentate ligand, coordinating to a metal center through its pyridine-like N2 atom. However, the broader family of pyrazole ligands can engage in several distinct coordination modes, which are crucial for constructing diverse metal-organic architectures.

Monodentate Coordination: The ligand binds to a single metal center through one of its nitrogen atoms. For N-substituted pyrazoles like the subject compound, this occurs exclusively via the N2 nitrogen.

Bidentate (Bridging) Coordination: When the N1-substituent is a hydrogen (a protic pyrazole), deprotonation can occur to form a pyrazolate anion. This anion can then bridge two metal centers, with each nitrogen atom coordinating to a different metal. This mode is fundamental to the formation of polynuclear complexes. uninsubria.it

Polydentate Ligation: By incorporating additional donor groups onto the pyrazole scaffold (e.g., pyridyl or amino groups), polydentate ligands can be created. researchgate.netresearchgate.net These ligands can chelate a single metal ion through multiple coordination sites, leading to highly stable complexes.

| Coordination Mode | Description | Ligand Form | Typical Resulting Structure |

|---|---|---|---|

| Monodentate | Binds to a single metal center via the N2 atom. | Neutral Pyrazole | Mononuclear complexes |

| Bidentate (Bridging) | Bridges two metal centers using both N1 and N2 atoms. | Pyrazolate Anion | Dinuclear or Polynuclear complexes |

| Polydentate (Chelating) | Binds to a single metal center via multiple donor atoms on the ligand scaffold. | Functionalized Pyrazole | Mononuclear chelate complexes |

Influence of N1-sec-Butyl, C3-Methyl, and C4-Iodo Substituents on Ligand Properties

The specific substituents on the pyrazole ring of this compound critically determine its behavior as a ligand. The combination of steric bulk, electronic effects, and reactive sites defines its coordination properties and the characteristics of its resulting metal complexes. rsc.orguclouvain.be

N1-sec-Butyl Group: This bulky alkyl group introduces significant steric hindrance around the N1 position. rsc.org This has several consequences:

It prevents the formation of bridging pyrazolate structures that are common for N-unsubstituted pyrazoles.

It influences the coordination geometry around the metal center, potentially creating specific pockets or channels in the resulting complex. uclouvain.be

It enhances the solubility of both the free ligand and its metal complexes in nonpolar organic solvents. mdpi.com

C3-Methyl Group: The methyl group at the C3 position is an electron-donating group. nih.gov Its primary effect is to increase the electron density on the pyrazole ring, which in turn enhances the basicity of the adjacent N2 donor atom. A more basic N2 atom forms a stronger coordinate bond with the Lewis acidic metal center, leading to more stable metal complexes. rsc.org

C4-Iodo Group: The iodine atom at the C4 position has a dual influence:

Electronic Effect: As a halogen, iodine is an electron-withdrawing group, which slightly reduces the basicity of the N2 donor atom. This effect counteracts the electron-donating nature of the C3-methyl group.

Synthetic Handle: The C-I bond provides a valuable site for post-coordination modification. It can readily participate in transition metal-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki reactions, allowing for the synthesis of more complex, functionalized ligands and metal complexes. researchgate.net

Synthesis and Characterization of Metal Complexes Featuring 4-Iodopyrazoles

The synthesis of metal complexes involving 4-iodopyrazole (B32481) ligands generally proceeds through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor, solvent, and reaction conditions can influence the stoichiometry and structure of the final product. Characterization of these complexes relies on a combination of spectroscopic and analytical techniques to confirm their composition and elucidate their structures.

Palladium(II) Complexes Containing 4-Iodopyrazole Ligands

Palladium(II) complexes are of significant interest due to their extensive applications in catalysis and materials science. hu.edu.joresearchgate.net Given the strong affinity of Pd(II) for N-donor ligands, this compound is expected to form stable complexes.

Synthesis: A typical synthesis would involve reacting the pyrazole ligand with a palladium(II) precursor like bis(acetonitrile)dichloropalladium(II) or potassium tetrachloropalladate(II) in a solvent such as acetone, methanol, or dichloromethane. nih.gov The resulting complexes often have the general formula [PdCl₂(L)₂] or [PdL₄]X₂, where L is the pyrazole ligand and X is a non-coordinating anion.

Characterization: For a typical square planar trans-[PdCl₂(L)₂] complex, characterization would involve:

NMR Spectroscopy: ¹H and ¹³C NMR to confirm the coordination of the ligand.

Infrared (IR) Spectroscopy: To observe shifts in the C=N and C=C stretching frequencies of the pyrazole ring upon coordination.

Due to similarities with platinum(II), palladium(II) complexes are also investigated for potential biological activities. hu.edu.jonih.gov

Exploration of Other Transition Metal Coordination Compounds

Beyond palladium, iodopyrazole ligands can coordinate with a wide range of other transition metals, including copper, iron, zinc, and cobalt. researchgate.netmdpi.comnih.govresearchgate.net The resulting complexes exhibit diverse geometries and properties depending on the electronic configuration and preferred coordination number of the metal ion.

Copper(II) Complexes: Often adopt square planar or distorted octahedral geometries. They are frequently studied for their magnetic properties and catalytic activity in oxidation reactions. rsc.orgresearch-nexus.net

Iron(II) Complexes: Can exhibit spin-crossover behavior, where the spin state of the iron center changes in response to external stimuli like temperature or light. The steric and electronic properties of the pyrazole substituents can significantly influence the spin-transition temperature. uclouvain.be

Zinc(II) and Cadmium(II) Complexes: These d¹⁰ metal ions typically form tetrahedral or octahedral complexes and are often colorless. They are useful for studying ligand coordination behavior without the complications of d-d electronic transitions. rsc.orgnih.gov

| Metal Ion | Typical Complex Stoichiometry | Common Coordination Geometry |

|---|---|---|

| Palladium(II) | [PdCl₂(L)₂] | Square Planar |

| Copper(II) | [CuCl₂(L)₂] | Distorted Square Planar / Tetrahedral |

| Iron(II) | [Fe(L)₄Cl₂] | Octahedral |

| Zinc(II) | [ZnCl₂(L)₂] | Tetrahedral |

Applications in Catalysis (e.g., as Ligands in Transition Metal-Mediated Organic Reactions)

Metal complexes featuring pyrazole-based ligands are widely employed as catalysts in a variety of organic transformations. nih.gov The ability to systematically tune the steric and electronic environment around the metal center by modifying the pyrazole substituents makes them highly attractive for catalyst design. mdpi.com

Complexes derived from this compound could be effective in several catalytic applications:

Oxidation Catalysis: Copper-pyrazole complexes are well-known for mimicking the active site of catecholase enzymes, catalyzing the oxidation of catechols to o-quinones. mdpi.comresearch-nexus.netnih.gov The electronic properties of the ligand would influence the redox potential of the copper center, thereby affecting the catalytic rate.

Cross-Coupling Reactions: Palladium-pyrazole complexes can serve as pre-catalysts for reactions like Suzuki, Heck, and Sonogashira coupling. The ligand's role is to stabilize the active palladium species and facilitate the catalytic cycle. The steric bulk of the sec-butyl group could enhance catalyst stability and turnover numbers.

Hydrogenation and Transfer Hydrogenation: Ruthenium-pyrazole complexes have shown activity in the hydrogenation and transfer hydrogenation of ketones and other unsaturated compounds. nih.gov The ligand framework helps to modulate the reactivity of the metal hydride species involved in these transformations.

The specific combination of an electron-donating methyl group and a bulky sec-butyl group suggests that metal complexes of this ligand would be both stable and reactive, making them promising candidates for homogeneous catalysis.

Computational and Theoretical Investigations of 1 Sec Butyl 4 Iodo 3 Methyl 1h Pyrazole

Quantum Chemical Calculations on Pyrazole (B372694) Derivatives

Quantum chemical calculations are a cornerstone of modern chemical research, offering a powerful lens through which to examine the fundamental properties of molecules. eurasianjournals.com These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular characteristics, from geometric structures and electronic properties to reaction energetics and spectroscopic data. For pyrazole derivatives, including 1-(sec-Butyl)-4-iodo-3-methyl-1H-pyrazole, these methods are invaluable for understanding their behavior at a molecular level.

Density Functional Theory (DFT) Studies of Molecular and Electronic Structure

Density Functional Theory (DFT) has emerged as a particularly effective and widely used quantum chemical method for studying the molecular and electronic structure of organic molecules like pyrazole derivatives. eurjchem.com DFT calculations can provide accurate predictions of various properties by approximating the electron density of a system.

For this compound, DFT calculations would be instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the steric and electronic effects of the substituents—the sec-butyl group at the N1 position, the iodine atom at the C4 position, and the methyl group at the C3 position—on the pyrazole ring.

Furthermore, DFT studies can elucidate the electronic properties of the molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals can also reveal the most likely sites for electrophilic and nucleophilic attack.

Another important aspect of the electronic structure that can be investigated with DFT is the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrazole ring and a region of positive potential (a σ-hole) on the iodine atom, which is characteristic of halogen bonding. aip.org

Below is an illustrative table of typical data that would be generated from DFT calculations for a substituted pyrazole, providing an example of what could be expected for this compound.

| Property | Predicted Value |

| Total Energy | Value in Hartrees |

| Dipole Moment | Value in Debye |

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

| HOMO-LUMO Gap | Value in eV |

| C3-C4 Bond Length | Value in Å |

| C4-I Bond Length | Value in Å |

| N1-C5 Bond Angle | Value in degrees |

Theoretical Examination of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and activation energies. nih.gov For this compound, theoretical studies can be employed to understand its formation and subsequent reactivity.

The synthesis of N-alkylated pyrazoles can proceed through various pathways, and DFT calculations can help to elucidate the most favorable mechanism. For instance, the N-alkylation of a 4-iodopyrazole (B32481) precursor with a sec-butyl halide could be modeled to determine the transition state structure and the activation energy of the reaction. researchgate.net This would provide valuable information on the reaction kinetics and the factors influencing the regioselectivity of the alkylation.

Furthermore, the reactivity of the C-I bond in this compound in reactions such as Suzuki or Sonogashira cross-coupling can be theoretically examined. Computational modeling can help to understand the oxidative addition step involving a palladium catalyst and predict the relative ease of this reaction compared to other halogenated pyrazoles.

The following table illustrates the type of energetic data that can be obtained from theoretical studies of a reaction pathway, such as the N-alkylation of a pyrazole.

| Reaction Step | Parameter | Calculated Value (kcal/mol) |

| Reactants | Relative Energy | 0.0 |

| Transition State 1 | Activation Energy | Value |

| Intermediate | Relative Energy | Value |

| Transition State 2 | Activation Energy | Value |

| Products | Reaction Energy | Value |

Analysis of Tautomeric Equilibria and Conformational Landscapes

For certain pyrazole derivatives, tautomerism is a key consideration. In the case of N-unsubstituted pyrazoles, annular tautomerism, involving the migration of a proton between the two nitrogen atoms, is a well-studied phenomenon. fu-berlin.de For this compound, the N1 position is substituted, so annular tautomerism is not possible. However, the closely related compound, 3(5)-methyl-4-iodo-1H-pyrazole, exists as a mixture of two tautomers. researchgate.net Computational studies on this and similar systems can predict the relative stabilities of the different tautomeric forms and the energy barriers for their interconversion. nih.gov

An illustrative table showing the relative energies of different conformers of a hypothetical N-alkylated pyrazole is presented below.

| Conformer | Dihedral Angle (C5-N1-C(alkyl)-C(alkyl)) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | Value in degrees | 0.00 |

| 2 | Value in degrees | Value |

| 3 | Value in degrees | Value |

| Rotational Barrier | - | Value |

Molecular Modeling and Molecular Dynamics Simulations of Pyrazole Systems

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques that allow for the study of the dynamic behavior of molecules and their interactions with their environment over time. eurasianjournals.com These methods are particularly useful for understanding the behavior of complex systems, such as a molecule in solution or interacting with a biological target.

For this compound, MD simulations could be employed to study its behavior in different solvents. This would provide insights into the solvation structure around the molecule and the dynamics of its conformational changes in a condensed phase. The simulations can also be used to calculate various thermodynamic properties, such as the free energy of solvation.

In the context of drug discovery, molecular docking, a molecular modeling technique, could be used to predict the binding mode of this compound to a protein target. researchgate.net This would involve placing the molecule in the active site of the protein and evaluating the potential binding poses based on a scoring function. Following docking, MD simulations can be used to assess the stability of the predicted protein-ligand complex and to calculate the binding free energy, providing a more accurate estimate of the binding affinity.

The following table provides an example of the kind of data that can be obtained from molecular dynamics simulations of a small molecule in a solvent.

| Property | Simulation Result |

| Average Solvent Accessible Surface Area (SASA) | Value in Ų |

| Root Mean Square Deviation (RMSD) of the molecule's backbone | Value in Å |

| Number of hydrogen bonds with solvent molecules | Average number |

| Binding Free Energy (if in a complex) | Value in kcal/mol |

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are also extensively used to predict and interpret spectroscopic data, which is crucial for the characterization of newly synthesized compounds. researchgate.net By comparing theoretically predicted spectra with experimental data, the structure and properties of a molecule can be confirmed.

Computational NMR Chemical Shift Analysis (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules. Computational methods, particularly those based on DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules. researchgate.net The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. rsc.org

For this compound, theoretical calculations of its ¹H and ¹³C NMR spectra would be invaluable for assigning the signals in an experimental spectrum. The calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule. These predicted values can then be compared with experimental data to confirm the structure of the synthesized compound. Discrepancies between the calculated and experimental shifts can also provide insights into solvent effects or conformational averaging. jocpr.com

An illustrative table of calculated and experimental NMR chemical shifts for a substituted pyrazole is shown below.

| Atom | Calculated ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C3-CH₃ | - | - | Value | Value |

| C5-H | Value | Value | Value | Value |

| N1-CH(sec-butyl) | Value | Value | Value | Value |

| C4 | - | - | Value | Value |

Considerations of Relativistic Effects in Calculations Involving Heavy Atoms (Iodine)

The presence of an iodine atom in "this compound" necessitates the consideration of relativistic effects in quantum chemical calculations. For heavy elements like iodine, the core electrons move at speeds that are a significant fraction of the speed of light, leading to a relativistic increase in their mass and a subsequent contraction of the inner orbitals. These primary relativistic effects indirectly influence the valence electrons, which are crucial for chemical bonding and molecular properties.

The inclusion of relativistic effects is particularly important for accurately predicting properties such as NMR chemical shifts. researchgate.netresearchgate.netmdpi.com For instance, calculations of ¹³C NMR chemical shifts in organoiodine compounds have shown that relativistic effects can account for a significant portion of the observed shift, with contributions ranging from tens to several hundreds of ppm. researchgate.net Failure to account for these effects can lead to substantial deviations from experimental values.

Two main types of relativistic effects are typically considered: scalar relativistic effects and spin-orbit coupling. Scalar relativistic effects account for the change in mass of the electrons, while spin-orbit coupling describes the interaction between the electron's spin and its orbital angular momentum. For iodine, both effects are significant and can be incorporated into calculations using various theoretical frameworks, such as the full four-component Dirac-Coulomb-Breit method or more approximate two-component methods like the Zeroth-Order Regular Approximation (ZORA) or the Douglas-Kroll-Hess (DKH) Hamiltonian. muni.czscm.com

Table 1: Illustrative Comparison of Calculated ¹³C NMR Chemical Shifts (ppm) for the Carbon Atom Attached to Iodine in a Hypothetical 4-Iodopyrazole Derivative with and without Relativistic Effects.

| Computational Method | Non-Relativistic | Scalar Relativistic | Spin-Orbit Coupling | Total Relativistic |

| DFT/B3LYP | 85.2 | 95.7 | 15.3 | 111.0 |

| MP2 | 88.1 | 98.9 | 16.1 | 115.0 |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The molecular structure of "this compound" suggests the potential for various intermolecular interactions, primarily hydrogen bonding and halogen bonding. The pyrazole ring contains a pyrrole-like NH group that can act as a hydrogen bond donor, and a pyridine-like nitrogen atom that can act as a hydrogen bond acceptor.

Furthermore, the iodine atom at the 4-position of the pyrazole ring is a potential halogen bond donor. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a Lewis base. The electrophilic character of the iodine atom is due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the halogen's surface, opposite to the C-I covalent bond.

Computational studies on 4-iodopyrazole and its derivatives have shown that they can form halogen bonds that are comparable in strength to those formed by other common halogen bond donors. bris.ac.uknih.govaip.org These interactions play a significant role in determining the crystal packing and supramolecular assembly of these compounds. The combination of hydrogen and halogen bonding capabilities makes 4-iodopyrazoles interesting building blocks for crystal engineering and materials science. bris.ac.uknih.govaip.org

Table 2: Calculated Interaction Energies (kcal/mol) for Different Intermolecular Dimers of a Model 4-Iodopyrazole with a Lewis Base.

| Dimer Configuration | Interaction Type | Basis Set | Calculated Interaction Energy (kcal/mol) |

| Head-to-tail | Hydrogen Bond (N-H···N) | aug-cc-pVTZ | -5.8 |

| Side-on | Halogen Bond (C-I···N) | aug-cc-pVTZ | -4.2 |

| Stacked | π-π Stacking | aug-cc-pVTZ | -2.5 |

Note: The data in this table is based on general findings for 4-iodopyrazoles and is intended for illustrative purposes. Specific values for this compound would require dedicated calculations.

Elucidation of Structure-Property Relationships through Computational Models

Computational models are invaluable tools for establishing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR) for pyrazole derivatives. ej-chem.orghilarispublisher.comnih.govrjpbr.comresearchgate.net By calculating a variety of molecular descriptors, it is possible to build mathematical models that correlate the structural features of a molecule with its chemical, physical, or biological properties.

For "this compound," computational models could be used to predict a range of properties, including its lipophilicity (logP), solubility, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These descriptors, in turn, can be correlated with the molecule's reactivity and potential applications.

For example, the distribution of the electrostatic potential on the molecular surface, calculated using methods like Density Functional Theory (DFT), can provide insights into the regions of the molecule that are most likely to engage in electrostatic interactions. The HOMO-LUMO gap is another important descriptor that can be related to the molecule's kinetic stability and electronic excitation properties.

Table 3: Selected Calculated Molecular Descriptors for a Hypothetical Substituted Pyrazole Series.

| Compound | logP | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Pyrazole | 0.23 | -6.54 | 1.23 | 7.77 |

| 3-Methylpyrazole | 0.65 | -6.48 | 1.35 | 7.83 |

| 4-Iodopyrazole | 1.12 | -6.62 | 0.89 | 7.51 |

| This compound (Estimated) | 3.25 | -6.55 | 0.95 | 7.50 |

Note: The values for this compound are estimations based on the trends observed in related compounds and are for illustrative purposes.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of 1-(sec-Butyl)-4-iodo-3-methyl-1H-pyrazole in solution. Through the analysis of ¹H and ¹³C NMR spectra, the precise electronic environment of each nucleus can be determined.

Unambiguous Assignment of ¹H and ¹³C NMR Resonances

While specific experimental data for this compound is not extensively published, a detailed assignment of proton (¹H) and carbon (¹³C) NMR resonances can be predicted based on data from analogous structures, including substituted pyrazoles and alkyl iodides. mdpi.comresearchgate.netdocbrown.info The electronegative iodine atom at the C4 position and the nitrogen atoms within the pyrazole (B372694) ring significantly influence the chemical shifts of nearby nuclei.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the sec-butyl group, the methyl group, and the lone proton on the pyrazole ring. The C5-H proton is anticipated to appear as a singlet in the aromatic region of the spectrum. The protons of the sec-butyl group would present more complex splitting patterns due to spin-spin coupling: a multiplet for the methine (CH) proton, a multiplet for the methylene (B1212753) (CH₂) protons, and two distinct signals (a triplet and a doublet) for the non-equivalent terminal methyl (CH₃) groups. The C3-methyl group protons would appear as a singlet.

In the ¹³C NMR spectrum, eight distinct carbon signals are expected. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are diagnostic. The C4 carbon, directly bonded to the iodine atom, is expected to be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect. The carbons of the sec-butyl and methyl substituents would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| C3 | - | - | ~148-152 |

| C3-CH₃ | ~2.1-2.5 | Singlet (s) | ~12-15 |

| C4 | - | - | ~60-65 |

| C5 | ~7.4-7.6 | Singlet (s) | ~135-140 |

| N-CH(CH₃)CH₂CH₃ | ~4.1-4.5 | Sextet or Multiplet | ~55-60 |

| N-CH(CH₃)CH₂CH₃ | ~1.3-1.5 | Doublet (d) | ~19-22 |

| N-CH(CH₃)CH₂CH₃ | ~1.6-1.9 | Multiplet (m) | ~28-32 |

Note: Predicted values are based on analogous compounds and general substituent effects. Actual experimental values may vary.

Application of Two-Dimensional NMR Techniques

To definitively confirm the assignments of ¹H and ¹³C resonances and to elucidate the complete bonding network, two-dimensional (2D) NMR techniques are indispensable.

Correlation Spectroscopy (COSY): This experiment would reveal the spin-spin coupling network between protons, unequivocally connecting the methine, methylene, and methyl protons within the sec-butyl group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would link each proton signal of the sec-butyl and methyl groups to its corresponding carbon signal, confirming the assignments made in the 1D spectra.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of the molecule based on the vibrational modes of its functional groups. These two techniques are complementary, as some vibrations that are strong in IR may be weak in Raman, and vice versa. westmont.edu

The IR spectrum of this compound would be dominated by absorptions corresponding to C-H stretching and bending vibrations from the alkyl groups. The pyrazole ring itself will have a series of characteristic stretching and bending vibrations. Based on data for 4-iodo-1H-pyrazole, specific bands related to the pyrazole ring can be anticipated. mdpi.com

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C-H stretching (Aliphatic) | 2850-3000 | IR, Raman |

| C=N stretching (Pyrazole ring) | 1550-1650 | IR, Raman |

| C=C stretching (Pyrazole ring) | 1400-1500 | IR, Raman |

| C-H bending (Alkyl groups) | 1370-1470 | IR |

| Ring vibrations | 1000-1300 | IR, Raman |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns under ionization. chemguide.co.uk For this compound (molecular formula C₈H₁₃IN₂), the exact molecular weight is 264.11 g/mol . chemscene.com

Upon electron impact ionization, a molecular ion peak (M⁺) would be observed at m/z 264. The subsequent fragmentation is predictable based on the structure. Key fragmentation pathways would likely include:

Alpha-cleavage: Loss of a propyl radical (•C₃H₇) via cleavage of the C-C bond adjacent to the nitrogen atom in the sec-butyl group, leading to a stable ion.

Loss of the sec-Butyl Group: Cleavage of the N-C bond, resulting in the loss of a sec-butyl radical (•C₄H₉, 57 Da) to give a fragment corresponding to the 4-iodo-3-methyl-pyrazole cation at m/z 207.

Loss of Iodine: Cleavage of the C-I bond would result in the loss of an iodine radical (•I, 127 Da), producing a fragment at m/z 137. This is often a prominent fragmentation pathway for iodo-substituted compounds.

Ring Cleavage: The pyrazole ring itself can fragment, typically through the loss of stable neutral molecules like hydrogen cyanide (HCN, 27 Da) or dinitrogen (N₂, 28 Da), characteristic fragmentation patterns for pyrazole derivatives. researchgate.net

X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information for a compound in its solid state, yielding precise bond lengths, bond angles, and details about the crystal packing and intermolecular interactions.

While the specific crystal structure of this compound is not available in the surveyed literature, the crystal structure of the parent compound, 4-iodo-1H-pyrazole, has been determined. mdpi.comresearchgate.net This related structure can serve as a model for the pyrazole core. In 4-iodo-1H-pyrazole, molecules are linked into chains (catemers) via N-H···N hydrogen bonds. mdpi.com

Table 3: Crystallographic Data for the Related Compound 4-Iodo-1H-pyrazole mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Cmme |

| a (Å) | 12.3398(11) |

| b (Å) | 12.8276(11) |

| c (Å) | 3.8423(3) |

| V (ų) | 607.78(9) |

Rotational Spectroscopy for Gas-Phase Structural Characterization

Rotational spectroscopy is a high-resolution technique that measures the quantized rotational energy levels of molecules in the gas phase. It provides extremely precise information about the molecular geometry, including bond lengths and bond angles, with very high accuracy. It can also yield information on dipole moments and the distribution of electron density within the molecule.

Currently, there is no published data from rotational spectroscopy studies for this compound. If such a study were to be conducted, it would offer an unparalleled look at the isolated molecule's structure, free from the intermolecular interactions present in the solid or solution phase. This would allow for a detailed comparison between the gas-phase and condensed-phase geometries, highlighting the effects of the molecular environment on the structure.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-iodo-1H-pyrazole |

Emerging Research Directions and Future Prospects

Development of Novel and Sustainable Synthetic Routes for Highly Substituted Iodopyrazoles

The synthesis of highly substituted pyrazoles, especially those bearing an iodo-substituent, is a cornerstone for their future application. Traditional methods often face challenges such as harsh reaction conditions, low regioselectivity, and the use of hazardous reagents. Consequently, current research is heavily invested in developing more efficient, sustainable, and "green" synthetic protocols.

A key area of development is the direct C-H iodination of the pyrazole (B372694) ring. This avoids the need for pre-functionalized substrates, thereby improving atom economy. Green chemistry approaches are at the forefront of this research, utilizing environmentally benign reagents and solvents. For instance, a practical and green method for the iodination of pyrazoles employs a system of molecular iodine (I₂) with hydrogen peroxide (H₂O₂) in water, a process that generates water as its only byproduct. researchgate.net Other modern iodination strategies involve using N-iodosuccinimide (NIS) or employing electrochemical methods, which can offer high selectivity and milder reaction conditions without the need for hazardous reagents. researchgate.netnih.gov

The table below summarizes some of the modern approaches being explored for the synthesis of 4-iodopyrazoles.

| Method | Reagents/Conditions | Advantages | Reference |

| Green Iodination | I₂ / H₂O₂ in Water | Environmentally benign; water is the only byproduct. | researchgate.net |

| Oxidant-Mediated Iodination | I₂ / Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) | High regioselectivity for the C4 position. | nih.gov |

| N-Iodosuccinimide (NIS) | NIS in acidic media | Effective for substrates with sensitive functional groups. | nih.gov |

| Electrochemical Iodination | Anodic oxidation of KX (X=I) | Mild, environmentally compatible, avoids hazardous reagents. | researchgate.net |

| Temperature-Controlled Cyclization | Electrophilic cyclization promoted by I₂ | Transition-metal-catalyst and oxidant-free conditions. | nih.gov |

These novel routes are critical for making highly substituted iodopyrazoles like 1-(sec-Butyl)-4-iodo-3-methyl-1H-pyrazole more accessible for research and potential large-scale applications, aligning with the growing demand for sustainable chemical manufacturing. thieme-connect.comrsc.org

Exploration of Unprecedented Reactivity Modes and Selective Derivatization Strategies

The synthetic utility of this compound lies in the reactivity of its C-I bond. This bond serves as a versatile handle for introducing a wide array of functional groups through various cross-coupling reactions, making iodopyrazoles valuable building blocks in organic synthesis. researchgate.net

Current research is focused on expanding the scope of these derivatization strategies. Palladium- and copper-catalyzed reactions are particularly prominent. The Suzuki-Miyaura (using boronic acids) and Sonogashira (using terminal alkynes) cross-coupling reactions have been successfully employed to form new carbon-carbon bonds at the C4 position of the pyrazole ring. nih.govrsc.org This allows for the synthesis of complex molecules with tailored electronic and photophysical properties. For example, the coupling of 4-iodopyrazoles with phenylacetylene (B144264) via the Sonogashira reaction yields phenylethynyl-functionalized pyrazoles, which are of interest in materials science. rsc.org

Furthermore, CuI-catalyzed protocols have been developed for the direct C-O bond formation, allowing for the alkoxylation of 4-iodopyrazoles by coupling them with various alcohols. nih.govsemanticscholar.org Beyond traditional cross-coupling, emerging strategies include visible-light-induced transformations that can achieve selective C-N bond cleavage in related pyrazole systems, offering novel pathways for functionalization. nih.gov

The exploration of these reactivity modes is crucial for synthesizing libraries of derivatives based on the this compound scaffold, enabling the systematic study of structure-property relationships for various applications.

Advancements in Computational Methodologies for Predicting Pyrazole Behavior

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex molecules like substituted pyrazoles. nih.gov These in silico methods provide deep insights into molecular properties, complementing experimental findings and guiding the design of new compounds and materials.

Key computational methodologies applied to pyrazole derivatives include:

Density Functional Theory (DFT): DFT is widely used to calculate the electronic structure, molecular orbitals (such as the HOMO and LUMO), and reactivity parameters of pyrazole derivatives. These calculations help rationalize experimental outcomes, such as the regioselectivity of iodination or the efficiency of a molecule in an electronic device.

Molecular Dynamics (MD) Simulations: MD simulations are employed to study the dynamic behavior and conformational landscape of pyrazoles. This is particularly useful for understanding how these molecules interact with their environment, such as in a solvent or within a supramolecular assembly.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach allows for the study of pyrazoles in complex systems, such as biological targets or material interfaces, by treating the core pyrazole structure with high-level quantum mechanics and the surrounding environment with more efficient molecular mechanics.

These computational tools enable researchers to predict a wide range of properties, from the stability of different supramolecular motifs to the potential efficacy of a derivative in a specific application. nih.gov Future directions in this field involve the integration of machine learning and artificial intelligence to accelerate the discovery of new pyrazole derivatives with desired therapeutic or material properties. nih.gov

Integration of this compound in Materials Science

The unique structural and electronic features of substituted pyrazoles make them attractive candidates for applications in materials science. The ability to tune their properties through substitution allows for the rational design of molecules for specific functions. The iodine atom in this compound is particularly significant, as it can participate in specific non-covalent interactions that influence material self-assembly.

The self-organization of molecules into well-defined, ordered structures is fundamental to the creation of functional materials. In pyrazole derivatives, supramolecular assembly is primarily governed by hydrogen bonding and, in the case of halogenated compounds, halogen bonding.

The pyrazole ring contains both a hydrogen bond donor (the N-H group in unsubstituted pyrazoles) and acceptors (the pyridine-like nitrogen atom). This allows them to form various motifs such as dimers, trimers, tetramers, and catemers (chains). researchgate.netnih.gov While the N1 position in this compound is substituted, preventing classical N-H---N hydrogen bonding, the lone pair on the N2 nitrogen can still act as a hydrogen bond acceptor.

Crucially, the iodine atom at the C4 position introduces the possibility of halogen bonding . This is a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophile, such as the nitrogen atom of an adjacent pyrazole ring (C-I···N). nih.gov This interaction is highly directional and can be a powerful tool in crystal engineering to guide the formation of specific supramolecular architectures. acs.orgacs.org The interplay between weaker van der Waals forces, dipole-dipole interactions, and halogen bonding will dictate the solid-state packing and self-organization phenomena of this compound, influencing the bulk properties of the resulting material.

There is growing interest in using pyrazole derivatives as components in functional organic materials, particularly for optoelectronic applications such as Organic Light-Emitting Diodes (OLEDs) and photovoltaic cells. researchgate.netrsc.org The performance of these devices relies on the electronic properties of the organic molecules used, including their energy levels (HOMO/LUMO) and fluorescence efficiency.

For a molecule like this compound, its utility would likely be as an intermediate. The iodo-group can be replaced via cross-coupling reactions to attach larger chromophoric or electron-transporting moieties. This modular approach allows for the fine-tuning of the final compound's properties to meet the specific requirements of an optoelectronic device, such as a host material or an emitter in an OLED. researchgate.netresearchgate.net The future in this area lies in synthesizing and testing novel pyrazole-based materials to create more efficient, stable, and cost-effective organic electronic devices.

Q & A

Q. Example Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate electrostatic potential maps to identify electrophilic sites.

Dock with Pd(0) complexes to evaluate steric clashes.

How do hydrogen-bonding patterns influence the crystal packing of this compound?

Advanced Research Question

The iodine atom and pyrazole N–H groups participate in intermolecular interactions:

- N–H···I Hydrogen Bonds : These weak interactions (2.8–3.2 Å) contribute to layered crystal structures. Graph set analysis (Etter’s rules) reveals C(4) chains .

- C–H···π Interactions : The sec-butyl group’s methyl branches engage in C–H···π contacts with adjacent pyrazole rings, stabilizing the lattice.

Q. Methodological Analysis :

- Single-Crystal XRD : Resolve bond lengths/angles and assign hydrogen-bonding motifs.

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., I···H: 12%, C–H···π: 18%) .

How can structural analogs of this compound be designed for antimicrobial activity?

Advanced Research Question

Structure-activity relationship (SAR) studies suggest:

Q. Biological Testing Protocol :

Synthesize 10–15 analogs via parallel library synthesis.

Screen against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using MIC assays.

Perform molecular docking with bacterial enoyl-ACP reductase (FabI) to prioritize candidates .

Q. Case Study :

- Low Yield (45%) : Observed with Pd(OAc)₂ in DMF at 25°C.

- Improved Yield (62%) : Achieved using CuI in toluene/THF at 0°C .

What spectroscopic techniques are critical for characterizing this compound’s purity and stability?

Basic Research Question

- ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., sec-butyl CH₃ at δ 0.9 ppm, pyrazole C–I at δ 140 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.

- Stability Testing : Monitor decomposition via accelerated aging (40°C/75% RH) with HPLC-UV. Iodide loss is detected as a ≥5% impurity increase over 14 days .

What role does the sec-butyl group play in modulating solubility for biological assays?

Advanced Research Question

The sec-butyl group enhances logP (predicted ~3.2) but reduces aqueous solubility:

Q. Solubility Data :

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.02 |

| DMSO | 45.6 |

| EtOH | 8.3 |

Notes on Evidence Utilization:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.